molecular formula C26H27FN4O2 B10771874 N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

Cat. No.: B10771874
M. Wt: 446.5 g/mol
InChI Key: MSTXJJGAXXJCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0364739 is a selective inhibitor of phospholipase D2 (PLD2), a key enzyme involved in the regulation of various cellular processes. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer research. VU0364739 is known for its high selectivity towards PLD2 over PLD1, making it a valuable tool in studying the specific roles of PLD2 in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0364739 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazaspirodecane core and the subsequent introduction of the naphthalenecarboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for VU0364739 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: VU0364739 primarily undergoes substitution reactions, particularly in the formation of its triazaspirodecane core and the attachment of the naphthalenecarboxamide group. These reactions are facilitated by the use of specific reagents and catalysts that promote the desired transformations .

Common Reagents and Conditions: Common reagents used in the synthesis of VU0364739 include organic solvents like DMSO, as well as various catalysts and reagents that facilitate the formation of the triazaspirodecane core and the subsequent substitution reactions. The reaction conditions often involve controlled temperatures and specific pH levels to optimize the yield and purity of the product .

Major Products Formed: The major product formed from the synthesis of VU0364739 is the final compound itself, characterized by its selective inhibition of PLD2. The purity and identity of the product are typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

VU0364739 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary use is as a selective inhibitor of PLD2, which makes it a valuable tool for studying the specific roles of PLD2 in various cellular processes. In cancer research, VU0364739 has been shown to inhibit the proliferation of cancer cells, making it a potential therapeutic agent for the treatment of certain types of cancer .

In addition to its applications in cancer research, VU0364739 is also used in studies related to inflammation and immune response. By selectively inhibiting PLD2, researchers can investigate the specific contributions of this enzyme to inflammatory processes and immune cell functions .

Mechanism of Action

VU0364739 exerts its effects by selectively inhibiting the activity of PLD2. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule in various cellular processes. By inhibiting PLD2, VU0364739 disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration .

The selectivity of VU0364739 towards PLD2 over PLD1 is attributed to its unique chemical structure, which allows it to specifically target the active site of PLD2. This selectivity is crucial for studying the specific roles of PLD2 without interfering with the functions of PLD1 .

Comparison with Similar Compounds

Similar Compounds:

  • VU0155069
  • VU0285655
  • VU0359595

Uniqueness: VU0364739 stands out among similar compounds due to its high selectivity towards PLD2. While other compounds may also inhibit PLD2, VU0364739’s selectivity ensures minimal off-target effects, making it a more precise tool for studying the specific roles of PLD2 in cellular processes. This selectivity is particularly important in research applications where distinguishing between the effects of PLD2 and PLD1 is crucial .

Properties

Molecular Formula

C26H27FN4O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)

InChI Key

MSTXJJGAXXJCBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.